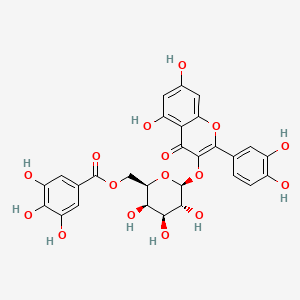

Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside

Übersicht

Beschreibung

Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside is a flavonoid glycoside, a type of compound commonly found in various plants. It is known for its potent inhibitory activity against the growth of Microcystis aeruginosa, a type of cyanobacteria . This compound is a derivative of quercetin, a well-known flavonoid with numerous health benefits, including antioxidant, anti-inflammatory, and anticancer properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside typically involves the glycosylation of quercetin with a galactose derivative, followed by the galloylation of the resulting glycoside. The reaction conditions often include the use of catalysts and specific solvents to facilitate the glycosylation and galloylation processes .

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as the roots of Glycyrrhiza uralensis, followed by purification processes. The extraction methods can include solvent extraction, chromatography, and crystallization techniques to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions: Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its biological activity.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct biological activities .

Wissenschaftliche Forschungsanwendungen

Chemical and Biological Properties

Chemical Structure and Characteristics

- Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside features a galloyl group that enhances its bioactivity compared to other flavonoids.

- It is commonly found in fruits, vegetables, and medicinal plants.

Biological Activities

- Antioxidant Activity : Scavenges free radicals and reduces oxidative stress.

- Anti-inflammatory Activity : Inhibits pro-inflammatory cytokines and enzymes.

- Anticancer Activity : Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways .

Scientific Research Applications

Antioxidant Effects

A study demonstrated that this compound significantly improved cellular antioxidant activity in aged rats. The compound reduced oxidative stress markers while enhancing glutathione levels, indicating its potential as an anti-aging agent .

Anti-inflammatory Properties

Research involving human cell lines showed that this flavonoid glycoside inhibited the production of inflammatory mediators such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory conditions like arthritis .

Anticancer Activity

In vitro studies indicated that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of intrinsic apoptotic pathways, making it a candidate for further drug development .

Wirkmechanismus

The mechanism of action of Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside involves several molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Vergleich Mit ähnlichen Verbindungen

Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.

Myricetin: Another flavonoid with potent antioxidant and neuroprotective activities.

Kaempferol: A flavonoid known for its anticancer and cardioprotective effects.

Uniqueness: Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside is unique due to its galloyl group, which enhances its polarity and bioactivity compared to other flavonoids. This structural feature allows it to exhibit stronger inhibitory effects on the growth of cyanobacteria and more potent antioxidant activities .

Biologische Aktivität

Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside (QG) is a flavonoid glycoside derived from quercetin, recognized for its diverse biological activities. This compound exhibits significant antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, making it a subject of extensive research in various fields, including pharmacology and nutrition.

Chemical Structure and Properties

QG is characterized by its unique structure, which includes a galloyl group that enhances its bioactivity. The compound's molecular formula is , and its structure can be represented as follows:

- Molecular Weight : 432.38 g/mol

- CAS Number : 53171-28-1

The galloyl moiety contributes to the compound's increased polarity and solubility in biological systems, facilitating its interaction with cellular targets.

1. Antioxidant Activity

QG exhibits potent antioxidant properties by scavenging free radicals and reducing oxidative stress. It has been shown to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This activity is crucial in preventing chronic diseases associated with oxidative stress, such as cancer and cardiovascular diseases .

2. Anti-inflammatory Effects

The compound inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Studies have demonstrated that QG suppresses the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to reduced inflammation in various models . For instance, in lipopolysaccharide (LPS)-activated macrophages, QG significantly lowered nitric oxide production and inflammatory cytokine release .

3. Anticancer Properties

QG has shown promise in inducing apoptosis in cancer cells through multiple mechanisms:

- Inhibition of Cell Proliferation : QG disrupts cell cycle progression and induces cell death in various cancer cell lines.

- Activation of Caspases : The compound triggers caspase activation, leading to apoptosis.

- Modulation of Signaling Pathways : QG affects several signaling pathways involved in cancer progression, including the PI3K/Akt pathway .

In animal studies, QG administration has resulted in reduced tumor growth and metastasis in models of breast and colon cancer.

4. Antimicrobial Activity

QG demonstrates antibacterial and antiviral properties. It has been effective against various pathogens, including bacteria responsible for respiratory infections and viruses such as influenza. Its mechanism involves disrupting microbial cell membranes and inhibiting viral replication .

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Mechanism of Action | References |

|---|---|---|

| Antioxidant | Scavenges ROS | |

| Anti-inflammatory | Inhibits cytokines | |

| Anticancer | Induces apoptosis | |

| Antimicrobial | Disrupts membranes |

Case Studies

-

Anti-inflammatory Effects in Rheumatoid Arthritis :

A study investigated the effects of QG on rheumatoid arthritis models. Treatment with QG resulted in decreased levels of inflammatory markers and improved joint health . -

Cancer Cell Line Studies :

In vitro studies using breast cancer cell lines showed that QG inhibited cell growth by inducing apoptosis through caspase activation pathways . -

Neuroprotective Effects :

Research on neuroprotection indicated that QG could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential benefits in neurodegenerative diseases .

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O16/c29-11-6-14(32)19-17(7-11)42-25(9-1-2-12(30)13(31)3-9)26(22(19)37)44-28-24(39)23(38)21(36)18(43-28)8-41-27(40)10-4-15(33)20(35)16(34)5-10/h1-7,18,21,23-24,28-36,38-39H,8H2/t18-,21+,23+,24-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQQLXJREAGPHS-OJWSHTDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90971957 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-(3,4,5-trihydroxybenzoyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53171-28-1, 56508-10-2 | |

| Record name | Quercetin 3-(6-O-galloylgalactoside) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053171281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-(3,4,5-trihydroxybenzoyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the source of Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside?

A2: This compound, along with other galloyl glycosides, was isolated from the fresh leaves of the guava plant (Psidium guajava L). [] This finding highlights the potential of natural products as sources of novel therapeutic agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.